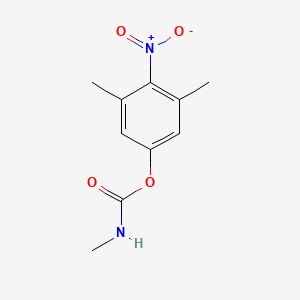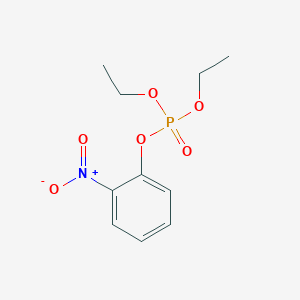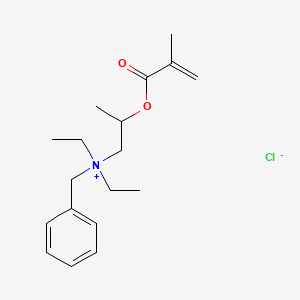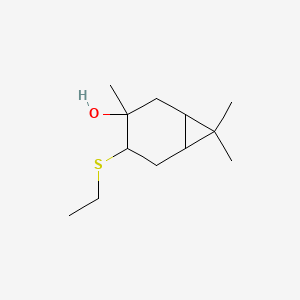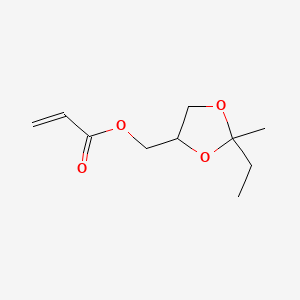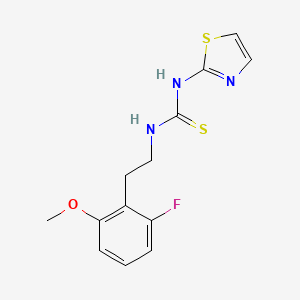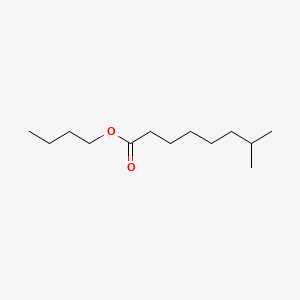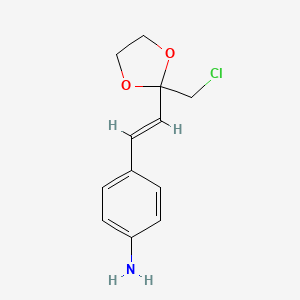
4-(2-(2-(Chloromethyl)-1,3-dioxolan-2-yl)vinyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(2-(Chloromethyl)-1,3-dioxolan-2-yl)vinyl)aniline is a complex organic compound that features a chloromethyl group, a dioxolane ring, and a vinyl group attached to an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-(Chloromethyl)-1,3-dioxolan-2-yl)vinyl)aniline typically involves multiple steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of an appropriate diol with a chloromethylating agent under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-(2-(2-(Chloromethyl)-1,3-dioxolan-2-yl)vinyl)aniline undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4) are common methods.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chloromethyl group.
Major Products
Epoxides and Diols: Formed from the oxidation of the vinyl group.
Amines: Resulting from the reduction of nitro groups.
Substituted Anilines: Produced through nucleophilic substitution reactions.
科学的研究の応用
4-(2-(2-(Chloromethyl)-1,3-dioxolan-2-yl)vinyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as conductive polymers and coatings.
作用機序
The mechanism of action of 4-(2-(2-(Chloromethyl)-1,3-dioxolan-2-yl)vinyl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloromethyl and vinyl groups allows for covalent modification of target proteins, potentially altering their function.
類似化合物との比較
Similar Compounds
4-Vinylaniline: Similar structure but lacks the dioxolane ring and chloromethyl group.
4-(2-(2-Chloromethyl)vinyl)aniline: Similar but without the dioxolane ring.
4-(2-(2-(Chloromethyl)-1,3-dioxolan-2-yl)phenol): Similar but with a phenol group instead of an aniline group.
Uniqueness
4-(2-(2-(Chloromethyl)-1,3-dioxolan-2-yl)vinyl)aniline is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The presence of the dioxolane ring and chloromethyl group allows for unique chemical modifications and interactions, making it a versatile compound in various fields of research and industry.
特性
CAS番号 |
2499-54-9 |
|---|---|
分子式 |
C12H14ClNO2 |
分子量 |
239.70 g/mol |
IUPAC名 |
4-[(E)-2-[2-(chloromethyl)-1,3-dioxolan-2-yl]ethenyl]aniline |
InChI |
InChI=1S/C12H14ClNO2/c13-9-12(15-7-8-16-12)6-5-10-1-3-11(14)4-2-10/h1-6H,7-9,14H2/b6-5+ |
InChIキー |
JNIBNNJWQQUVFI-AATRIKPKSA-N |
異性体SMILES |
C1COC(O1)(CCl)/C=C/C2=CC=C(C=C2)N |
正規SMILES |
C1COC(O1)(CCl)C=CC2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


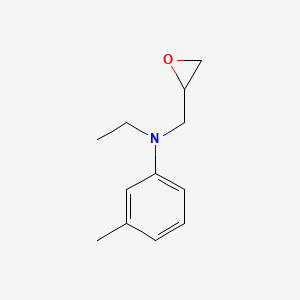
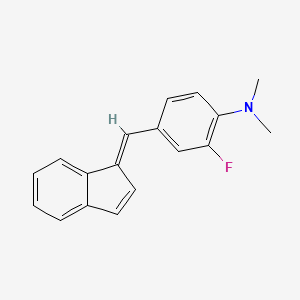
![2-[2-(Dimethylamino)isopropyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12668965.png)
